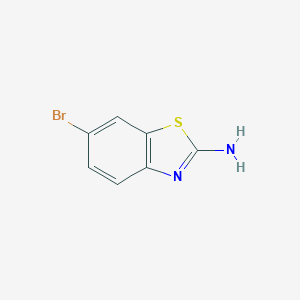

2-Amino-6-bromobenzothiazole

Descripción general

Descripción

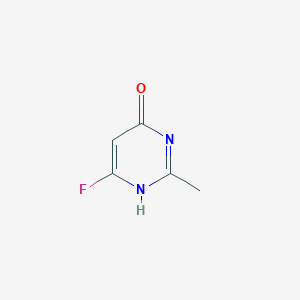

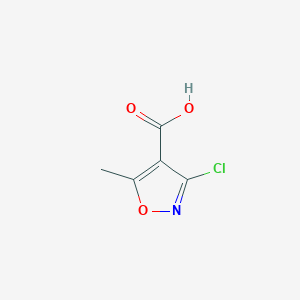

2-Amino-6-bromobenzothiazole is a chemical compound with the empirical formula C7H5BrN2S . It is a solid substance with a molecular weight of 229.10 .

Synthesis Analysis

The synthesis of 2-Amino-6-bromobenzothiazole can be achieved through the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in a solution of bromine in acetic acid . Another method involves the monobromination of 2-aminobenzothiazole with silica-supported quinolinium tribromide .Molecular Structure Analysis

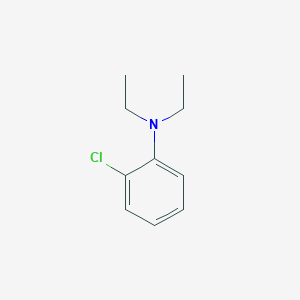

The molecular structure of 2-Amino-6-bromobenzothiazole is represented by the SMILES stringNc1nc2ccc(Br)cc2s1 . The InChI representation is 1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) . Chemical Reactions Analysis

The reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in a solution of bromine in acetic acid yields 2-amino-6-bromobenzothiazole . It can also be synthesized from 2-aminobenzothiazole via monobromination with silica-supported quinolinium tribromide .Physical And Chemical Properties Analysis

2-Amino-6-bromobenzothiazole is a solid substance with a melting point of 213-217 °C (lit.) . Its molecular weight is 229.10 .Aplicaciones Científicas De Investigación

Corrosion Inhibition for Copper

ABBT has been studied for its effectiveness as a corrosion inhibitor for copper in sulfuric acid solutions . It acts as a cathodic-type inhibitor and can achieve a high inhibition efficiency, making it valuable in industrial processes where copper is used.

Organic Synthesis

ABBT serves as a precursor in organic synthesis, particularly in the construction of complex molecules. Its bromine atom is a reactive site that can undergo various cross-coupling reactions, which are essential in pharmaceutical synthesis .

Analytical Chemistry

In analytical chemistry, ABBT can be used as a reagent or a building block for developing analytical methods. Its distinct chemical structure can be leveraged in the synthesis of dyes, indicators, or other compounds used in chemical analysis .

Material Science

The unique properties of ABBT make it suitable for research in material science, especially in the development of new materials with specific electronic or photonic properties. Its molecular structure could be integral in creating novel polymers or composites .

Biochemical Research

ABBT may have applications in biochemical research due to its potential interactions with biological molecules. It could be used to study enzyme reactions or in the design of probes for detecting specific biomolecules .

Environmental Science

In environmental science, ABBT can be used to study pollution effects, particularly in the context of heavy metal contamination. Its binding properties might help in understanding the mechanisms of metal transport and deposition in ecosystems .

Pharmaceutical Development

ABBT’s role in the synthesis of pharmaceuticals is significant. It can be used to create benzothiazole derivatives that have potential therapeutic effects. Research into its derivatives could lead to the development of new drugs .

Molecular Biology

In molecular biology, ABBT could be used in the synthesis of fluorescent markers or other tagging molecules that help in visualizing or tracking biological processes at the molecular level .

Safety And Hazards

Direcciones Futuras

Benzothiazoles, including 2-Amino-6-bromobenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . The synthesis of benzothiazole derivatives is a promising trend in medicinal chemistry and pharmacology, especially in the context of the threat of epidemics associated with the emergence and spread of various viruses .

Propiedades

IUPAC Name |

6-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEBSJIOUMDNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065960 | |

| Record name | 2-Benzothiazolamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromobenzothiazole | |

CAS RN |

15864-32-1 | |

| Record name | 2-Amino-6-bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15864-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015864321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-bromobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-bromo-1,3-benzothiazol-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV373Y6FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-amino-6-bromobenzothiazole in materials science?

A1: 2-amino-6-bromobenzothiazole serves as a key building block in the synthesis of azo disperse dyes. These dyes, characterized by the presence of an azo group (-N=N-) conjugated to aromatic systems, are widely used in the textile industry for coloring polyester fibers. [] The synthesized dyes exhibit desirable properties like good lightfastness and resistance to washing, perspiration, rubbing, and sublimation, making them suitable for various textile applications. []

Q2: How does the structure of 2-amino-6-bromobenzothiazole contribute to its effectiveness as a corrosion inhibitor for copper?

A2: Research indicates that 2-amino-6-bromobenzothiazole effectively inhibits copper corrosion in sulfuric acid solutions. [] Its molecular structure, containing nitrogen and sulfur heteroatoms within the benzothiazole ring, facilitates adsorption onto the copper surface. This adsorption forms a protective film that hinders the interaction between the corrosive solution and the copper, thereby mitigating corrosion. []

Q3: What analytical techniques are employed to characterize and quantify 2-amino-6-bromobenzothiazole?

A3: Several analytical techniques are used to characterize 2-amino-6-bromobenzothiazole. These include:

- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [] ¹H-NMR spectroscopy provides detailed information about the hydrogen atoms and their environment within the molecule. []

- Chromatography: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is used for quantitative analysis, especially in biological samples. This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies. []

- Elemental Analysis: This technique helps determine the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur within the molecule, confirming its purity and composition. []

Q4: Can you elaborate on the application of 2-amino-6-bromobenzothiazole in the development of analytical reagents?

A4: 2-amino-6-bromobenzothiazole acts as a precursor for synthesizing chromogenic reagents used in spectrophotometric determination of metal ions. [, ] For instance, the compound 4-(6-bromo-2-benzothiazolylazo) pyrogallol, derived from 2-amino-6-bromobenzothiazole, acts as a chromogenic reagent for copper (II) and palladium (II) ions. [] This reagent forms colored complexes with the metal ions, allowing their quantification using spectrophotometry.

Q5: What computational chemistry methods are employed to study 2-amino-6-bromobenzothiazole?

A5: Computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations are valuable tools to understand the interaction of 2-amino-6-bromobenzothiazole with metal surfaces at the molecular level. [] These methods provide insights into the adsorption mechanism, energy barriers, and the nature of the protective film formed by the inhibitor, aiding in the development of more effective corrosion inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)